

Technical Guide: Stability & Handling of Chaetomelic Acid A Disodium Salt

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Compound of Interest

Compound Name: *Chaetomelic Acid A Disodium Salt*

CAS No.: 161308-35-6

Cat. No.: B585900

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Executive Summary & Chemical Profile

Chaetomelic Acid A (Disodium Salt) is a potent, highly selective inhibitor of farnesyl-protein transferase (FPTase). Chemically, it is a long-chain alkyl dicarboxylic acid. Its amphiphilic nature—possessing both a hydrophobic tetradecyl tail and a hydrophilic dicarboxylate head—dictates its stability and solubility profile.

Critical Mechanism: The compound mimics the diphosphate moiety of farnesyl diphosphate (FPP), competing for the active site on the enzyme. Therefore, maintaining the dianionic state (fully deprotonated) is critical for both solubility and biological activity.

Chemical Identity[1]

- Compound: **Chaetomelic Acid A Disodium Salt**
- Core Structure: 2-Methyl-3-tetradecylfumaric acid (dianion form)
- Physicochemical Class: Amphiphilic Anionic Surfactant-mimetic
- Primary Risk: Protonation-induced precipitation at acidic pH.

pH Stability & Solubility Matrix

The "stability" of this compound is inextricably linked to its solubility. Unlike esters or amides, the disodium salt is chemically resistant to hydrolysis at neutral pH. The primary failure mode is physical instability (precipitation) rather than chemical degradation.

pH Environment	Protonation State	Solubility Status	Stability & Risk Assessment
Acidic (pH < 4.5)	Free Acid ()	Insoluble / Precipitates	HIGH RISK. The carboxylates protonate, neutralizing the charge. The hydrophobic tail drives rapid aggregation and precipitation. Do not use.
Slightly Acidic (pH 5.0 - 6.5)	Mono-anion ()	Variable / Cloudy	MODERATE RISK. Partial solubility. Solution may appear hazy or form micro-precipitates that interfere with optical density (OD) readings in assays.
Physiological (pH 7.0 - 7.8)	Dianion ()	Soluble (Stable)	OPTIMAL. The molecule is fully ionized and mimics the FPP substrate. Ideal for FTase inhibition assays.
Basic (pH > 8.5)	Dianion ()	Highly Soluble	STABLE. Excellent solubility, but prolonged exposure to extreme basicity (pH > 12) may cause degradation of the alkyl chain or isomerization over weeks.

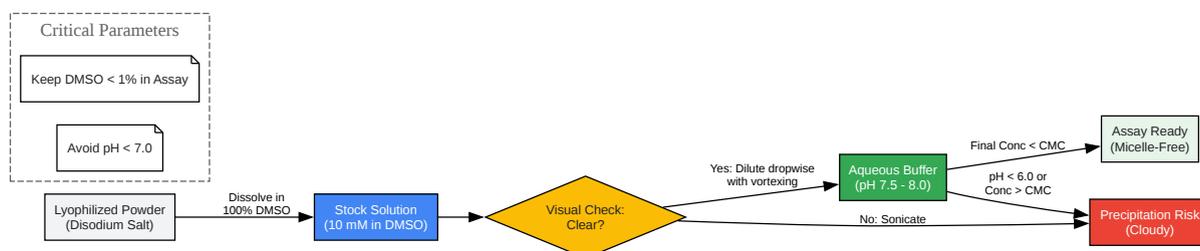
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Technical Note: The pKa values for the dicarboxylic acid core are estimated at approximately 3.5 and 5.5. To ensure complete solubility, the buffer pH must be at least 2 units above the second pKa (i.e., pH > 7.5 is recommended).

Experimental Workflows (Visualized)

Workflow A: Optimal Solubilization Strategy

This protocol prevents "shock precipitation" when moving from organic solvent to aqueous buffer.



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Figure 1: Step-by-step decision tree for solubilizing Chaetomelic Acid A without inducing precipitation.

Troubleshooting Guide & FAQs

Issue 1: "My solution turned cloudy upon adding the stock to the buffer."

Diagnosis: This is likely pH Shock or Solvent Shock.

- The Cause: If your assay buffer is acidic (pH < 6.5) or unbuffered water, the disodium salt instantly protonates to the insoluble free acid form. Alternatively, adding a large volume of DMSO stock rapidly to water causes local high concentrations that exceed the solubility limit before mixing occurs.
- The Fix:
 - Ensure your buffer is pH 7.5 or higher (Tris or HEPES are preferred over Phosphate for this pH range).
 - Use the "Dropwise Vortex" method: Vortex the buffer rapidly while adding the DMSO stock drop by drop.

Issue 2: "The IC50 values vary significantly between experiments."

Diagnosis: Micelle Formation (Critical Micelle Concentration - CMC artifact).

- The Cause: Chaetomelic Acid A is amphiphilic (soap-like). At high concentrations, it forms micelles. Enzymes can get trapped in these micelles or the inhibitor may aggregate, leading to false inhibition data.
- The Fix:
 - Stay below the CMC. While the exact CMC depends on salt concentration, keep working concentrations below 50 μ M if possible.
 - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to stabilize the monomeric form of the inhibitor.

Issue 3: "Can I store the aqueous solution at -20°C?"

Diagnosis: Freeze-Thaw Instability.

- The Cause: During freezing, buffer salts crystallize, causing massive pH shifts (often becoming acidic) in the remaining liquid phase (eutectic).[1] This "freeze-concentration" can

precipitate the Chaetomelic Acid.

- The Fix:
 - Recommended: Store only as a 10 mM stock in 100% DMSO at -20°C. DMSO prevents protonation and hydrolysis.
 - Avoid: Never store diluted aqueous working solutions. Prepare them fresh daily.

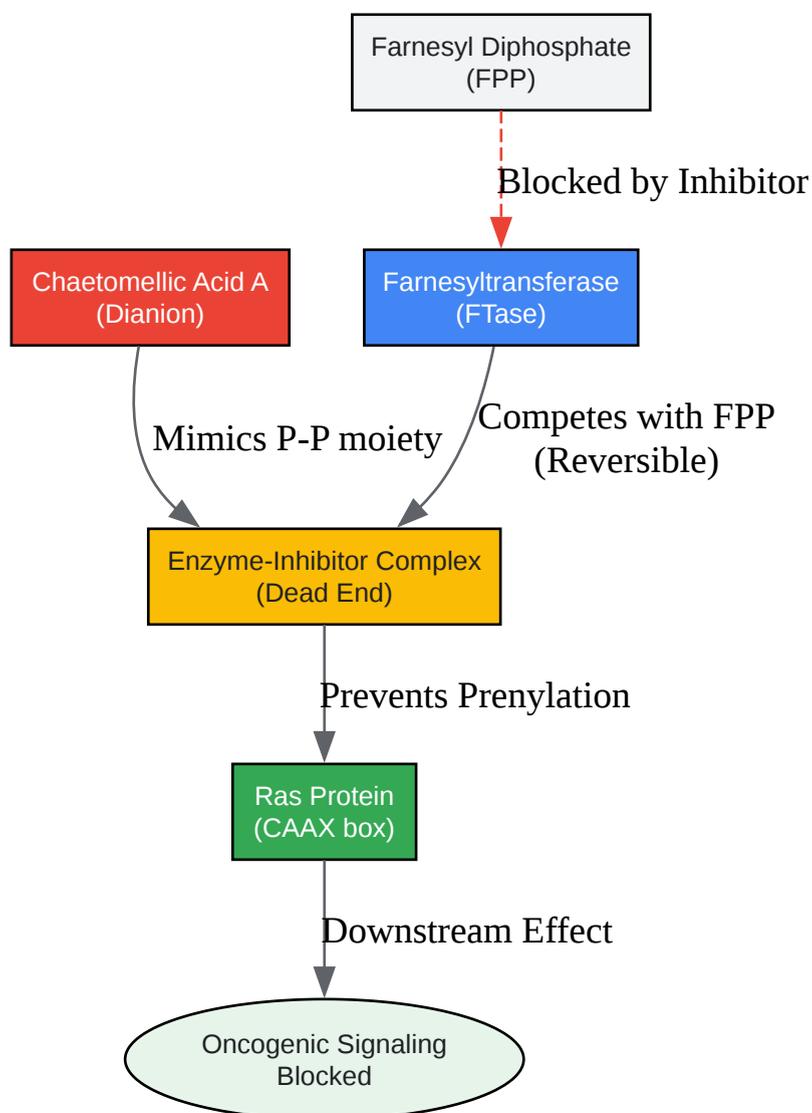
Detailed Protocol: Preparation for FTase Assay

Objective: Prepare a 100 μ M working solution from solid disodium salt.

- Calculate & Weigh:
 - Molecular Weight (Disodium Salt): ~380-400 g/mol (Check specific batch CoA).
 - Weigh roughly 1-2 mg into a microcentrifuge tube.
- Primary Solubilization (DMSO Stock):
 - Add anhydrous DMSO to achieve a concentration of 10 mM.
 - Why? Water promotes hydrolysis of anhydride impurities (if any) and supports microbial growth. DMSO is bacteriostatic and chemically inert.
 - Vortex until completely clear.
- Buffer Preparation:
 - Prepare 50 mM HEPES or Tris-HCl, pH 7.5.
 - Optional: Add 1 mM DTT and 5 mM
(Standard FTase co-factors).
- Dilution (The Critical Step):
 - To make 1 mL of 100 μ M working solution:

- Place 990 μ L of Buffer in a tube.
- While vortexing the buffer, slowly inject 10 μ L of the 10 mM DMSO stock.
- Result: A clear solution ready for serial dilution.

Biological Mechanism of Action[3]



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Figure 2: Mechanism of Action. Chaetomelic Acid A acts as a competitive inhibitor of FPP, preventing the farnesylation of Ras proteins.

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Sources

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- [2. researchgate.net](http://researchgate.net) [researchgate.net]
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